

Imipramine versus other tricyclic antidepressants: a comparative pharmacological review.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Imipramine	
Cat. No.:	B1671792	Get Quote

Imipramine Versus Other Tricyclic Antidepressants: A Comparative Pharmacological Review

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of **imipramine** and other commonly prescribed tricyclic antidepressants (TCAs), including amitriptyline, desipramine, nortriptyline, and clomipramine. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and receptor binding affinities.

Comparative Pharmacological Data

The therapeutic effects and side-effect profiles of tricyclic antidepressants are primarily determined by their binding affinities for various neurotransmitter transporters and receptors. This section presents quantitative data on the in vitro receptor binding affinities (Ki) and neurotransmitter reuptake inhibition (IC50) for **imipramine** and its key comparators. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.



Table 1: Comparative Receptor Binding Affinities (Ki,

nM) of Tricyclic Antidepressants

Target Receptor	Imipramine	Amitriptylin e	Desipramin e	Nortriptylin e	Clomiprami ne
Serotonin Transporter (SERT)	0.7 - 4.6[1]	4.3 - 15[1]	22 - 180[1][2]	~10:1 (NE/5- HT ratio)[1]	~0.14[1][2]
Norepinephri ne Transporter (NET)	1.8 - 37[1]	35 - 100[1]	0.3 - 8.6[1][2]	Potent[3]	~54[1][2]
Muscarinic M1 Receptor	91[1]	1.1 - 22[1]	Significantly less affinity than other TCAs[1]	Low anti- muscarinic effect[3]	-
Histamine H1 Receptor	11[1]	0.9 - 1.1[1]	-	-	-
α1- Adrenergic Receptor	67[1]	10 - 28[1]	-	-	-

Note: Ki values can exhibit variability across different studies due to variations in experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.[1]

Table 2: Comparative Neurotransmitter Reuptake Inhibition (IC50, nM) of Tricyclic Antidepressants



Neurotrans mitter	Imipramine	Amitriptylin e	Desipramin e	Nortriptylin e	Clomiprami ne
Serotonin (5- HT)	Potent inhibitor[4]	Potent inhibitor	Less potent than tertiary amines	Less potent than tertiary amines	Very potent inhibitor
Norepinephri ne (NE)	Potent inhibitor[4]	Potent inhibitor	Very potent inhibitor	Potent inhibitor	Potent inhibitor

Note: Tertiary amines, such as **imipramine**, amitriptyline, and clomipramine, are generally more potent inhibitors of serotonin reuptake, while secondary amines, like desipramine and nortriptyline, are more potent inhibitors of norepinephrine reuptake.[4]

Pharmacokinetic Profiles

The pharmacokinetic properties of TCAs, including their absorption, distribution, metabolism, and elimination, significantly influence their therapeutic efficacy and side-effect profiles.

Table 3: Comparative Pharmacokinetic Parameters of

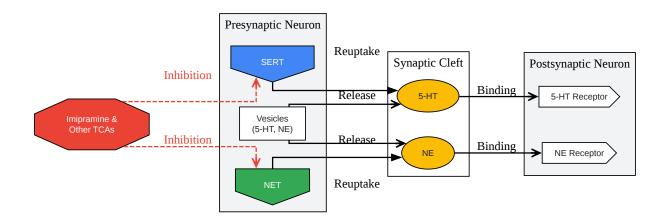
Tricyclic Antidepressants

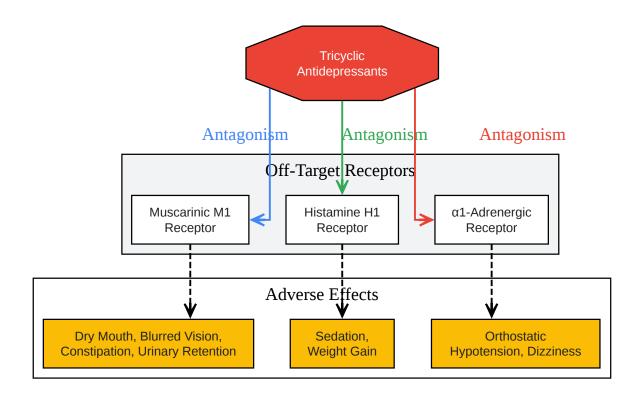
Parameter	Imipramine	Amitriptylin e	Desipramin e	Nortriptylin e	Clomiprami ne
Half-life (hours)	9-24	10-28	12-54	18-93	19-37
Metabolism	Primarily via CYP2D6 and CYP2C19[4]	Primarily via CYP2D6 and CYP2C19	Primarily via CYP2D6	Primarily via CYP2D6	Primarily via CYP1A2, CYP3A4, and CYP2C19
Active Metabolite(s)	Desipramine[2][4]	Nortriptyline[2	-	10-hydroxy- nortriptyline	Desmethylclo mipramine

Mechanism of Action and Signaling Pathways

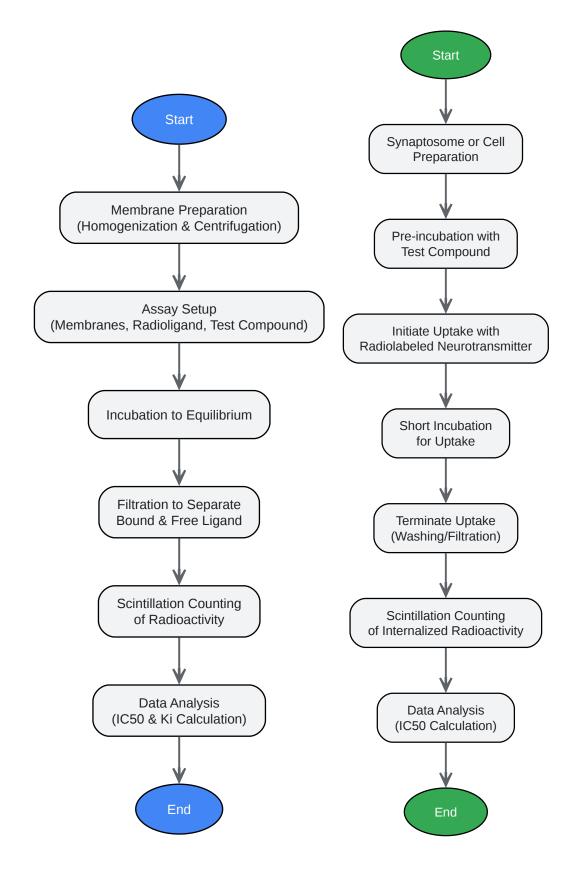


The primary mechanism of action of tricyclic antidepressants is the inhibition of serotonin and norepinephrine reuptake at the presynaptic neuron.[5] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. psychotropical.com [psychotropical.com]
- 4. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Imipramine versus other tricyclic antidepressants: a comparative pharmacological review.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671792#imipramine-versus-other-tricyclic-antidepressants-a-comparative-pharmacological-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com